molecular formula C14H12ClFO2 B2770816 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol CAS No. 1156736-57-0

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol

Cat. No. B2770816
CAS RN: 1156736-57-0
M. Wt: 266.7
InChI Key: LNYBHEJWKZBKMM-UHFFFAOYSA-N
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Description

“1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1156736-57-0 . It has a molecular weight of 266.7 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol” is 1S/C14H12ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-9,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol” is an oil that is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the sources I accessed.

Scientific Research Applications

Chemical Education

In chemical education, this compound provides a practical example for teaching advanced organic chemistry concepts. It can be used in laboratory courses to demonstrate synthetic techniques, purification processes, and analytical methods, helping students gain hands-on experience with real-world chemical applications.

Each of these applications demonstrates the compound’s versatility and importance in scientific research across multiple disciplines. The compound’s unique chemical structure allows it to be a valuable tool in advancing knowledge and technology in these fields .

Safety and Hazards

The safety data sheet (SDS) for “1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol” can provide detailed information about its potential hazards, safe handling procedures, and emergency measures . It’s important to consult the SDS and follow all safety precautions when handling this compound.

properties

IUPAC Name

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYBHEJWKZBKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol

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